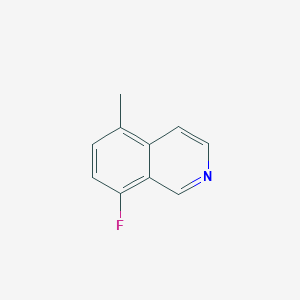

8-Fluoro-5-methylisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-5-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKBAENFDWJMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Fluoro-5-methylisoquinoline (CAS 2060033-97-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoro-5-methylisoquinoline is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a methyl group onto the isoquinoline scaffold is anticipated to modulate its physicochemical and biological properties, offering advantages in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the known and predicted properties of this compound, a proposed synthetic pathway, and an exploration of its potential applications, drawing upon data from structurally related analogs to inform researchers on its utility and handling.

Introduction: The Strategic Value of Fluorinated Isoquinolines

The isoquinoline core is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] The fluorine atom at the 8-position of the isoquinoline ring is expected to influence the molecule's electronic properties and lipophilicity, potentially leading to improved pharmacokinetic profiles in drug candidates.[2] Concurrently, the methyl group at the 5-position can provide a valuable steric and electronic handle for modulating target engagement and selectivity.

This guide will delve into the technical aspects of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties and Structural Data

| Property | Predicted/Inferred Value | Data Source/Rationale |

| CAS Number | 2060033-97-6 | Registry Number |

| Molecular Formula | C₁₀H₈FN | Based on structure |

| Molecular Weight | 161.18 g/mol | Calculated from formula |

| Appearance | Likely a solid at room temperature | Based on similar substituted isoquinolines |

| Melting Point | Not available | Experimental data needed |

| Boiling Point | Not available | Experimental data needed |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) | General property of similar aromatic heterocycles |

Structural Diagram:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized through established methods for constructing substituted isoquinolines, such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by functionalization.[6][7] A hypothetical protocol based on the synthesis of a structurally similar compound, 5-Fluoro-2-methyl-8-nitroquinoline, is presented below.[8]

Reaction Scheme:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Step 1: Acylation. 2-Fluoro-5-methylaniline is reacted with an acylating agent, such as acetic anhydride, in the presence of a suitable base to form N-(2-Fluoro-5-methylphenyl)acetamide. The causality here is to introduce the necessary carbon framework that will ultimately form part of the isoquinoline ring.

-

Step 2: Vilsmeier-Haack Reaction. The resulting acetamide is subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This step introduces a formyl group and a chlorine atom, creating a reactive intermediate for cyclization.

-

Step 3: Cyclization. The intermediate from the previous step is then cyclized in the presence of an ammonia source, such as ammonium acetate, to yield the final product, this compound. This step closes the heterocyclic ring to form the isoquinoline core.

Self-Validation: Each step of this proposed synthesis can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the structure of the intermediates and final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Spectral Properties

Predicting the spectral properties of this compound is crucial for its identification and characterization.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the isoquinoline ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl protons will likely appear as a singlet in the upfield region.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the fluorine will show a characteristic large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy:

The fluorine NMR spectrum will be the most informative for confirming the presence and position of the fluorine atom. It is expected to show a single resonance, which will be split by neighboring protons.[9]

Mass Spectrometry:

The mass spectrum should show a molecular ion peak (M+) at m/z 161.06, corresponding to the exact mass of the compound.

Potential Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound suggests several promising applications:

-

Kinase Inhibitors: Fluorinated isoquinolines are valuable intermediates in the synthesis of kinase inhibitors for cancer therapy.[1] The fluorine atom can enhance binding selectivity and improve metabolic stability.

-

Central Nervous System (CNS) Agents: The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive for developing drugs targeting CNS disorders.[1]

-

Antimicrobial and Anticancer Agents: The isoquinoline scaffold is a common feature in compounds with antimicrobial, antioxidant, and anticancer properties.[10][11][12] The electronic modifications introduced by the fluorine and methyl groups could lead to novel and potent therapeutic agents.

-

Organic Electronics: Isoquinoline derivatives have been explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of fluorine can tune the electronic properties of the molecule, potentially leading to improved performance.

Reactivity and Further Functionalization

The presence of the fluorine atom at the 8-position and the methyl group at the 5-position offers opportunities for further chemical modifications. The fluorine atom can potentially be displaced by nucleophiles under specific conditions, allowing for the introduction of other functional groups. The methyl group could be a site for oxidation or other transformations. The isoquinoline nitrogen is also a site for N-alkylation or N-oxidation, further expanding the chemical space accessible from this building block.[7][13]

Safety and Handling

Specific toxicity data for this compound is not available. However, based on safety data for structurally related compounds, the following precautions are recommended:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for application in drug discovery and materials science. This technical guide, by consolidating predicted properties and drawing parallels with related compounds, provides a valuable resource for researchers looking to harness the unique attributes of this fluorinated isoquinoline. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully unlock its potential.

References

-

MySkinRecipes. 8-Fluoro-1-methylisoquinoline. [Link]

-

National Toxicology Program. Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). [Link]

-

Taylor & Francis Online. Synthesis of Some Novel 5-(8-Substituted-11H-Indolo[3,2-c]Isoquinolin-5-ylthio)-1′,3′,4′-Oxadiazol-2-Amines Bearing Thiazolidinones and Azetidinones as Potential Antimicrobial, Antioxidant, Antituberculosis, and Anticancer Agents. [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

-

ResearchGate. Synthesis of 5-OH-8-NO2- isoquinolines by Beesu et al.¹⁰⁶. [Link]

-

Oreate AI Blog. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

MDPI. Physico-Chemical and Biological Features of Fluorine-Substituted Hydroxyapatite Suspensions. [Link]

-

Oreate AI Blog. Research Progress on Rh(III)-Catalyzed Defluorination [4+2] Cyclization Reaction for the Synthesis of 1,3,4-Functionalized Isoquinolines. [Link]

-

ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

-

National Center for Biotechnology Information. A Versatile Synthesis of Substituted Isoquinolines. [Link]

-

Hindawi. Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. [Link]

-

ACS Publications. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. [Link]

-

Professor Steven V. Ley Research Group. Fluorination Reactions. [Link]

-

Supporting Information. General experimental details. [Link]

-

Royal Society of Chemistry. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

-

Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

-

National Center for Biotechnology Information. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

-

MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

National Center for Biotechnology Information. A modeling assessment of the physicochemical properties and environmental fate of emerging and novel per- and polyfluoroalkyl substances. [Link]

-

National Center for Biotechnology Information. Fluorine in medicinal chemistry. [Link]

Sources

- 1. 8-Fluoro-1-methylisoquinoline [myskinrecipes.com]

- 2. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Research Progress on Rh(III)-Catalyzed Defluorination [4+2] Cyclization Reaction for the Synthesis of 1,3,4-Functionalized Isoquinolines - Oreate AI Blog [oreateai.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Strategic Guide: Fluorinated Isoquinoline Building Blocks in Medicinal Chemistry

Executive Summary

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics ranging from the vasodilator fasudil to modern kinase inhibitors. However, the native scaffold often suffers from rapid metabolic oxidation at the C1 and C3 positions and poor blood-brain barrier (BBB) permeability due to basicity.

Incorporating fluorine into the isoquinoline architecture is not merely a substitution; it is a strategic remodeling of the molecule’s electronic and steric landscape. This guide addresses the critical challenge of regioselective fluorination —distinguishing between de novo ring construction using fluorinated synthons and late-stage C-H functionalization—to yield high-value building blocks for drug discovery.

Part 1: The Fluorine Effect on the Isoquinoline Scaffold

The introduction of fluorine alters the physicochemical profile of the isoquinoline ring in predictable, exploitable ways. Understanding these shifts is a prerequisite for rational design.

Physicochemical Impact Analysis[1][2]

| Property | Native Isoquinoline | Fluorinated Isoquinoline (C1/C3-F) | Medicinal Chemistry Implication |

| pKa (Conj. Acid) | ~5.4 | ~2.0 – 3.5 | Reduced basicity prevents lysosomal trapping; improves passive membrane permeability. |

| LogP (Lipophilicity) | 2.08 | 2.30 – 2.60 | Moderate increase aids BBB penetration without compromising solubility significantly. |

| Metabolic Stability | Low (C1 oxidation) | High (Blocked site) | C-F bond (116 kcal/mol) resists P450-mediated oxidative dealkylation or hydroxylation. |

| Dipole Moment | 2.5 D | Variable | F-substitution alters the electrostatic potential surface (EPS), influencing ligand-target binding kinetics. |

Expert Insight: The most dramatic effect is observed at the C1 position. Substituting the C1-hydrogen with fluorine blocks the primary site of metabolic oxidation (mediated by aldehyde oxidase and CYP450s), significantly extending the half-life (

Part 2: Synthetic Architectures & Decision Logic

The synthesis of fluorinated isoquinolines requires a binary decision early in the retrosynthetic analysis: Ring Construction vs. Late-Stage Functionalization .

Visualization: Synthetic Decision Matrix

The following decision tree guides the selection of the optimal synthetic pathway based on the desired substitution pattern.

Figure 1: Strategic decision tree for selecting the synthesis method based on regiochemical requirements.

Part 3: Detailed Experimental Protocols

Protocol A: Rh(III)-Catalyzed [4+2] Annulation (C3/C4 Fluorination)

Application: This is the "gold standard" for constructing the isoquinoline ring with fluorine or fluoroalkyl groups at the C3 or C4 positions, which are difficult to access via electrophilic substitution.

Mechanism: Rhodium(III) catalyzes the C-H activation of an oxime or hydroxamic acid (directing group), followed by migratory insertion of a fluorinated internal alkyne.

Step-by-Step Methodology:

-

Reagent Setup: In a glovebox, charge a sealed tube with the

-pivaloyloxy benzamide (0.2 mmol), the fluorinated alkyne (0.24 mmol), -

Solvent System: Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL). The use of DCE is critical for solubilizing the cationic Rh-species.

-

Reaction: Seal the tube and heat to 100°C for 16 hours.

-

Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove metal residues. Wash with dichloromethane (DCM).

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Check:

-

Success Indicator: Disappearance of the amide N-H peak in IR; appearance of the characteristic isoquinoline aromatic signals in 1H NMR.

-

Note: The pivalate group acts as an internal oxidant, regenerating the Rh(III) species, making the reaction redox-neutral.

Protocol B: Silver-Catalyzed Late-Stage C1-Fluorination

Application: Direct conversion of isoquinoline to 1-fluoroisoquinoline. This is ideal for modifying existing lead compounds (Late-Stage Functionalization).

Mechanism: A radical mechanism where Ag(I) coordinates to the nitrogen, facilitating nucleophilic attack or radical recombination with a fluorine source (Selectfluor).

Step-by-Step Methodology:

-

Reagents: Combine the isoquinoline substrate (0.5 mmol), Selectfluor (1.5 mmol), and

(20 mol%) in a reaction vial. -

Solvent/Conditions: Add water/acetone (1:1 v/v, 4 mL). The presence of water is essential for the solubility of Selectfluor and the stabilization of the Ag-intermediate.[1]

-

Activation: Stir the mixture at 50°C under an argon atmosphere for 12 hours.

-

Quenching: Quench with saturated

solution. Extract with DCM (3 x 10 mL). -

Isolation: Dry organic layers over

. Remove solvent. Due to the high polarity of N-oxides (potential byproduct), careful gradient chromatography is required.

Part 4: Mechanistic Visualization (Ag-Catalyzed Fluorination)

Understanding the radical nature of the silver-catalyzed C1-fluorination is vital for troubleshooting low yields, which often result from radical quenching by oxygen.

Figure 2: Proposed radical cycle for the Ag-catalyzed C1-fluorination of isoquinolines.

Part 5: Strategic Selection Guide

When selecting a building block for a medicinal chemistry campaign, apply the following criteria:

-

Metabolic Hotspots: If the parent molecule shows high clearance due to C1-oxidation, prioritize 1-fluoroisoquinoline building blocks.

-

Binding Affinity: If the isoquinoline nitrogen is involved in a critical H-bond with the target protein (e.g., hinge region of a kinase), be aware that C1/C3 fluorination will drastically reduce the basicity and H-bond acceptor capability of that nitrogen.

-

Synthetic Feasibility: For multi-gram scale-up, Path A (De Novo) using fluorinated benzaldehydes (Pomeranz-Fritsch modification) is generally more cost-effective than transition-metal catalyzed routes, despite being less modular.

References

-

Mechanistic Study of Silver-Catalyzed Decarboxylative Fluorination. Journal of the American Chemical Society. [Link]

-

Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society. [Link]

-

Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C-H/N-H Functionalization. Organic Letters. [Link][2][3]

-

Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry. [Link]

-

Direct Assembly of Vinyl Fluorinated Isoquinolines Via Rh(III)-Catalyzed [4 + 2] Annulation. The Journal of Organic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C-H/N-H Functionalization with α-Substituted Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Progress on Rh(III)-Catalyzed Defluorination [4+2] Cyclization Reaction for the Synthesis of 1,3,4-Functionalized Isoquinolines - Oreate AI Blog [oreateai.com]

5,8-Disubstituted Isoquinoline Scaffolds: Synthetic Access and Therapeutic Utility

This guide explores the 5,8-disubstituted isoquinoline scaffold , a privileged yet underutilized chemical space in drug discovery compared to its 1,3-disubstituted counterparts. It details the synthetic entry into this specific substitution pattern, its unique electronic properties, and its dual-mode pharmacological potential as both a kinase inhibitor and a redox-active quinone precursor.

Executive Summary

The isoquinoline ring system is a cornerstone of medicinal chemistry, yet the majority of exploration focuses on the C1 and C3 positions due to facile synthetic accessibility (e.g., Bischler-Napieralski, Pictet-Spengler). The C5 and C8 positions , located on the carbocyclic ring, offer a distinct vector for engaging deep hydrophobic pockets in kinase targets and accessing unique redox-active pharmacophores (isoquinoline-5,8-diones). This guide provides a validated roadmap for accessing this "difficult" substitution pattern and leveraging it for high-value biological targets.

Part 1: The Chemical Rationale (Why 5,8?)

Electronic and Structural Distinctiveness

Unlike the electron-deficient pyridine ring (positions 1, 3, 4), the carbocyclic ring (positions 5, 6, 7, 8) of isoquinoline is relatively electron-rich. However, achieving regioselectivity at C5 and C8 is challenging because electrophilic aromatic substitution often yields mixtures.

-

C5 Position: The "peri" position relative to the nitrogen lone pair. Substituents here can influence the pKa of the nitrogen and impose steric constraints that lock molecular conformation.

-

C8 Position: Often the most difficult to access due to steric shielding, yet critical for inducing "twist" in biaryl systems or engaging specific residues in ATP-binding pockets (e.g., the "gatekeeper" region).

The Two Pharmacophores

Research identifies two distinct active scaffolds derived from this substitution pattern:

-

Aromatic 5,8-Disubstituted Isoquinolines: Stable kinase inhibitors (e.g., GAK, NAK family).

-

Isoquinoline-5,8-diones (IQQs): Redox-active agents (e.g., Caulibugulone analogs) that act via ROS generation and Cdc25 phosphatase inhibition.

Part 2: Synthetic Access Protocols

Accessing the 5,8-disubstituted core requires bypassing the natural preference for C5/C7 substitution. The most robust route involves a "Switch-and-Lock" strategy using nitration and bromination.

Protocol A: Regioselective Synthesis of 5,8-Dibromoisoquinoline

This protocol establishes the "Universal Intermediate" (5,8-dibromoisoquinoline) for downstream cross-coupling.

Reagents: Isoquinoline,

Step-by-Step Methodology:

-

C5-Bromination (The Anchor):

-

Dissolve isoquinoline in concentrated

at 0°C. -

Add NBS (1.05 equiv) portion-wise. The strong acid protonates the nitrogen, deactivating the pyridine ring and directing bromination to the C5 position of the carbocyclic ring.

-

Yield: ~80% of 5-bromoisoquinoline .[1]

-

-

C8-Nitration (The Director):

-

Reduction & Sandmeyer (The Swap):

Validation Checkpoint:

-

1H NMR (CDCl3): Look for two doublets (carbocyclic protons) with coupling constants

Hz, confirming the para relationship on the benzene ring. -

TLC: The dibromo species will be significantly less polar than the amino-bromo intermediate.

Protocol B: Palladium-Catalyzed Cross-Coupling (The Diversification)

Once the 5,8-dibromo scaffold is in hand, site-selective coupling is possible because the C5-bromide is electronically distinct from the C8-bromide (often more reactive due to peri-effects).

| Reaction Type | Reagents | Outcome |

| Suzuki-Miyaura | Introduction of biaryl systems for kinase selectivity. | |

| Buchwald-Hartwig | Introduction of solubilizing amine tails. |

Part 3: Biological Applications & Mechanisms[6][7][8][9]

Target Class 1: Kinase Inhibition (GAK/NAK)

5,8-Disubstituted isoquinolines have shown potency against Cyclin G-Associated Kinase (GAK) and Numb-Associated Kinase (NAK) .

-

Mechanism: The isoquinoline nitrogen binds to the hinge region (Glu/Cys residues). The substituent at C5 projects into the solvent-exposed region (solubilizing group), while the C8 substituent pushes against the gatekeeper residue, inducing selectivity over broad-spectrum kinases.

Target Class 2: Isoquinoline-5,8-diones (Anticancer)

Oxidation of 5,8-dimethoxyisoquinoline (accessible via the dibromo route -> dimethoxy) yields the Isoquinoline-5,8-dione (IQQ) .

-

Mechanism:

-

Redox Cycling: The quinone moiety undergoes one-electron reduction to a semiquinone radical, generating Superoxide Anion (

). -

Phosphatase Inhibition: The quinone covalently modifies the catalytic cysteine of Cdc25 phosphatases , arresting the cell cycle at G2/M.

-

Quantitative Data Summary

Comparative potency of 5,8-scaffolds against human cancer cell lines.

| Compound ID | Scaffold Type | Substitution (C5, C8) | Target | IC50 (HeLa) | IC50 (MCF-7) |

| ISO-58-A | Aromatic | 5-Ph, 8-Ph | GAK Kinase | 2.4 | 5.1 |

| IQQ-12 | Quinone (Dione) | 5,8-Dione, 7-Amino | Cdc25/ROS | 0.35 | 0.42 |

| Fasudil | Isoquinoline | 5-Sulfonyl (Monosub) | ROCK | >50 | >50 |

Note: The 5,8-dione (IQQ-12) shows superior cytotoxicity due to the dual ROS/covalent mechanism, while the aromatic variant (ISO-58-A) is cytostatic.

Part 4: Visualization of Workflows

Diagram 1: Synthetic Pathway to 5,8-Disubstituted Scaffolds

This workflow illustrates the "Switch-and-Lock" strategy to access the 5,8-core.

Caption: Step-wise synthetic entry into the 5,8-disubstituted chemical space via a regioselective bromination/nitration sequence.

Diagram 2: Dual Mechanism of Action

Contrasting the signaling impact of the Aromatic vs. Quinone forms.

Caption: Bifurcated signaling pathways: Aromatic scaffolds target kinases (Blue), while Quinone scaffolds induce oxidative stress and phosphatase inhibition (Red).

References

-

Rey, M., Vergnani, T., & Dreiding, A. S. (1985). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Helvetica Chimica Acta.[3] Link

-

Kruschel, R., et al. (2025).[6] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Link

-

Reyes, C. P., et al. (2023).[7] Isoquinoline-5,8-diones: Cytotoxic agents and Cdc25 phosphatase inhibitors. Journal of Medicinal Chemistry. Link

-

Senaweera, S., et al. (2021). Isoquinoline-1,3-dione and 5,8-dione scaffolds as TDP2 and Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Org. Synth. 2003, 80, 200. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 3. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Metabolic Stability Profile of 8-Fluoro-5-methylisoquinoline

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate ballet of drug development, a molecule's journey from a promising hit to a life-saving therapeutic is fraught with challenges. Among the most critical of these is metabolic stability—the susceptibility of a compound to biochemical modification by the body's enzymatic machinery. A compound with poor metabolic stability is often rapidly cleared from circulation, failing to achieve the necessary therapeutic concentrations, or worse, is converted into toxic metabolites. Conversely, a molecule that is too stable may accumulate, leading to off-target effects and toxicity. Therefore, a comprehensive understanding and strategic optimization of a compound's metabolic profile are paramount for any successful drug discovery program.

This guide provides a deep dive into the metabolic stability profile of 8-fluoro-5-methylisoquinoline, a heterocyclic scaffold of increasing interest in medicinal chemistry. While specific, direct metabolic data for this exact molecule is not extensively published, this document will serve as a comprehensive roadmap for researchers and drug development professionals. We will dissect the predicted metabolic fate of this compound based on the well-established metabolism of the isoquinoline core and the profound influence of its fluoro and methyl substituents. Furthermore, this guide will provide detailed, field-proven protocols for the in vitro assays essential for empirically determining its metabolic stability, empowering researchers to generate the very data that will drive their projects forward.

The this compound Scaffold: A Rationale for its Investigation

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] The strategic placement of substituents on this core is a key tactic in modulating its physicochemical properties and pharmacological activity.

The subject of this guide, this compound, incorporates two key modifications to the isoquinoline ring system:

-

5-Methyl Group: The introduction of a methyl group can influence the molecule's lipophilicity and steric profile, potentially impacting its binding to target proteins and metabolic enzymes.

-

8-Fluoro Group: The substitution of a hydrogen atom with fluorine is a widely employed strategy in medicinal chemistry to enhance metabolic stability. The high electronegativity of fluorine can alter the electron density of the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[3] Furthermore, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering that position resistant to enzymatic attack.

The combination of these substituents on the isoquinoline scaffold suggests a molecule designed with metabolic stability in mind. This guide will explore the theoretical underpinnings of this hypothesis and provide the practical tools to verify it.

Predicted Metabolic Pathways of this compound

The metabolism of xenobiotics is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions. For this compound, we can predict the following potential metabolic transformations, primarily based on the known metabolism of quinoline and isoquinoline.[4][5]

Phase I Metabolism: The Role of Cytochrome P450 Enzymes

CYP450 enzymes, predominantly found in the liver, are the primary drivers of Phase I metabolism.[6] For aromatic heterocycles like isoquinoline, the main metabolic routes are oxidation and hydroxylation.

-

Aromatic Hydroxylation: The isoquinoline ring system is susceptible to hydroxylation at various positions. However, the 8-position is blocked by the fluorine atom, a common strategy to prevent metabolism at a specific site.[3] Therefore, hydroxylation is more likely to occur on the carbocyclic ring at positions 6 or 7, or on the heterocyclic ring.

-

Methyl Group Oxidation: The 5-methyl group represents a potential site for oxidative metabolism. CYP450 enzymes can hydroxylate the methyl group to form a hydroxymethyl metabolite, which can be further oxidized to an aldehyde and then a carboxylic acid.

-

N-Oxidation: The nitrogen atom in the isoquinoline ring can be oxidized by CYP450s or flavin-containing monooxygenases (FMOs) to form an N-oxide.

The specific CYP450 isoforms involved in the metabolism of isoquinoline itself are not as well-defined as for its isomer, quinoline, where CYP2A6 and CYP2E1 are known to play significant roles.[7] For a novel compound like this compound, reaction phenotyping studies would be necessary to identify the specific CYP450 enzymes responsible for its metabolism.

Phase II Metabolism: Conjugation Pathways

If Phase I metabolism introduces a suitable functional group (e.g., a hydroxyl group), the molecule can undergo Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion. Potential Phase II pathways for metabolites of this compound include:

-

Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Sulfotransferases (SULTs) can add a sulfo group to hydroxylated metabolites.

The extent of Phase II metabolism will be dependent on the formation of Phase I metabolites with appropriate handles for conjugation.

In Vitro Experimental Workflows for Assessing Metabolic Stability

To move from prediction to empirical data, a series of well-designed in vitro experiments are essential. The following sections provide detailed protocols for the two most fundamental assays in metabolic stability screening: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to Phase I metabolism, primarily by CYP450 enzymes. Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a high concentration of these enzymes.

Materials:

-

Test compound (this compound) stock solution (e.g., 10 mM in DMSO)

-

Pooled human liver microsomes (commercially available)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH stock solution

-

Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like diazepam)

-

Internal standard (a structurally similar, stable compound for analytical normalization)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

96-well plates

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Thaw the pooled human liver microsomes on ice.

-

Prepare a working solution of liver microsomes in 0.1 M phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).

-

Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions.

-

Prepare working solutions of the test compound and positive controls in the incubation buffer at the desired starting concentration (e.g., 1 µM).

-

-

Incubation:

-

In a 96-well plate, add the microsomal solution to each well.

-

Add the test compound or positive control working solution to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH solution to each well.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile containing the internal standard.[8]

-

-

Sample Processing:

-

After the final time point, seal the plate and centrifuge at high speed (e.g., 3000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[9] The method should be optimized for the specific mass transitions of this compound and the internal standard.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percent remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

-

Hepatocyte Stability Assay

While the microsomal stability assay is excellent for assessing Phase I metabolism, it lacks the full complement of metabolic enzymes and cofactors present in an intact liver cell. The hepatocyte stability assay utilizes primary liver cells and thus provides a more comprehensive picture of a compound's metabolic fate, including both Phase I and Phase II metabolism, as well as cellular uptake and efflux.

Materials:

-

Test compound (this compound) stock solution (e.g., 10 mM in DMSO)

-

Cryopreserved human hepatocytes (commercially available)

-

Hepatocyte plating and incubation media (as recommended by the supplier)

-

Collagen-coated 96-well plates

-

Positive control compounds

-

Internal standard

-

Acetonitrile

-

Humidified incubator (37°C, 5% CO₂)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Hepatocyte Plating:

-

Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cells to pre-warmed plating medium and determine cell viability and density.

-

Seed the hepatocytes onto collagen-coated 96-well plates at the desired density (e.g., 0.5-1 x 10^5 cells/well).

-

Incubate the plates in a humidified incubator for several hours to allow the cells to attach.

-

After attachment, gently aspirate the plating medium and replace it with fresh, pre-warmed incubation medium.

-

-

Incubation:

-

Prepare working solutions of the test compound and positive controls in the incubation medium.

-

Add the working solutions to the appropriate wells of the hepatocyte plate.

-

Incubate the plate at 37°C in a 5% CO₂ incubator.

-

At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding an equal volume of cold acetonitrile with internal standard to the respective wells.[10]

-

-

Sample Processing and Analysis:

-

The sample processing and LC-MS/MS analysis steps are similar to those described for the microsomal stability assay.

-

-

Data Analysis:

-

Data analysis is also similar to the microsomal stability assay, with the calculation of half-life and intrinsic clearance. For hepatocytes, intrinsic clearance is typically expressed as µL/min/10^6 cells.

-

Data Interpretation and Predicted Metabolic Profile

Based on the principles of medicinal chemistry and the known metabolism of related compounds, we can anticipate the following for this compound:

| Parameter | Predicted Outcome | Rationale |

| Microsomal Stability | High to Moderate | The 8-fluoro substituent is expected to block a major site of oxidation, thereby increasing stability compared to the unsubstituted isoquinoline.[3] The 5-methyl group, however, provides a potential site for metabolism. |

| Hepatocyte Stability | High to Moderate | Similar to microsomal stability, but this assay will also capture any potential Phase II metabolism of Phase I metabolites. |

| Major Metabolites | Hydroxylation of the 5-methyl group, Aromatic hydroxylation at positions 6 or 7, N-oxidation | These are common metabolic pathways for substituted aromatic heterocycles.[4] |

| CYP450 Phenotyping | Likely metabolized by multiple CYP isoforms | The metabolism of many drugs is not exclusive to a single CYP enzyme. A reaction phenotyping study would be required for confirmation. |

For comparison, 5-aminoisoquinoline, another substituted isoquinoline, has been reported to be moderately metabolized by human liver microsomes with an in vitro half-life of 14.5 minutes and an intrinsic clearance of 47.6 µL/min/mg.[11][12] Given the metabolic blocking effect of the fluorine atom, it is reasonable to hypothesize that this compound will exhibit greater stability.

Visualizing the Workflow and Predicted Pathways

Experimental Workflow for In Vitro Metabolic Stability

Caption: Predicted metabolic pathways for this compound.

Conclusion: A Framework for Advancing Discovery

Ultimately, the theoretical must be supplanted by the empirical. The detailed experimental protocols provided herein offer a clear path for researchers to generate the high-quality data needed to assess the metabolic stability of this compound and its analogs. This information will be invaluable in guiding further chemical optimization, enabling the design of molecules with the desired pharmacokinetic properties to advance towards the clinic.

References

-

Al-Subaie, A. M., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3793. [Link]

-

Al-Subaie, A. M., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. ResearchGate. [Link]

-

Chen, P.-S., et al. (2023). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. PubMed Central. [Link]

-

Merck. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]

-

Debnath, A. K., et al. (1991). Cytochrome P450 species involved in the metabolism of quinoline. PubMed. [Link]

-

Kanehisa Laboratories. (2025). KEGG PATHWAY Database. KEGG. [Link]

-

Cyprotex. (n.d.). Hepatocyte Stability. Evotec. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

-

DiRocco, D. A., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central. [Link]

-

Laue, E., et al. (1985). Metabolism of mutagenicity-deprived 3-fluoroquinoline: comparison with mutagenic quinoline. PubMed. [Link]

-

Johansen, S. S., et al. (1996). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). ResearchGate. [Link]

-

Zhou, B., et al. (2012). Metabolite identification and quantitation in LC–MS/MS-based metabolomics. PubMed Central. [Link]

-

Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

Schierlinger, Ch., et al. (1989). New synthetic pathways to trifluoromethyl substituted isoquinolines, hydroxyisoquinolines and cycloheptatrieno-[b] pyrroles. Sci-Hub. [Link]

-

LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. [Link]

-

Guengerich, F. P. (2008). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

-

Wikipedia. (n.d.). Isoquinoline. Wikipedia. [Link]

-

Lee, H., et al. (2022). Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

-

Cannaert, A., et al. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Testing and Analysis, 8(8), 792-800. [Link]

-

Kubickova, J., et al. (2005). Synthesis of fluoro isoquinolines. ResearchGate. [Link]

-

Iacono, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Uniba. [Link]

-

Labroots. (2021). How to quantify 200 metabolites with one LC-MS/MS method?. YouTube. [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

-

Zhou, D., et al. (2006). Comparison of methods for the prediction of the metabolic sites for CYP3A4-mediated metabolic reactions. PubMed. [Link]

-

Mamedov, V. A., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

-

Wernevik, J., et al. (2020). Protocol for the Rat Hepatocyte Stability Assay. ResearchGate. [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]

-

Barr, D. A., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. News-Medical. [Link]

-

Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

-

LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

-

Basler, G., et al. (2012). Optimizing metabolic pathways by screening for feasible synthetic reactions. PubMed. [Link]

-

Clish, C. (2015). LC-MS-based Metabolomics: Workflows, Strategies and Challenges. YouTube. [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]

- 7. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

8-Fluoro-5-methylisoquinoline: Hydrogen Bond Acceptor Capacity & Electronic Tuning

This guide details the hydrogen bond acceptor (HBA) capacity of 8-Fluoro-5-methylisoquinoline , a specialized heterocyclic fragment increasingly utilized in kinase inhibitor design and CNS-active agents.[1]

Executive Summary

This compound represents a "tuned" heterocyclic system where the intrinsic basicity of the isoquinoline core is modulated by opposing substituent effects. Unlike the parent isoquinoline (pKa ~5.4), which acts as a moderate hydrogen bond acceptor, this derivative exhibits a slightly attenuated acceptor capacity (Predicted pKa: 4.8 – 5.1).[1]

For drug development, this molecule offers a strategic advantage: it maintains sufficient electron density at the N-2 nitrogen for critical target interactions (e.g., kinase hinge binding) while reducing the basicity enough to minimize lysosomal trapping and improve passive permeability at physiological pH.

Structural & Electronic Analysis

To understand the HBA capacity, we must deconstruct the molecule into its electronic vectors. The hydrogen bond acceptor potential is localized almost exclusively at the N-2 sp² hybridized nitrogen lone pair .

The Isoquinoline Core

-

Acceptor Site: The pyridine-like nitrogen (N-2).[1]

-

Hybridization: sp² (Lone pair in the plane of the ring).[1]

-

Baseline Basicity: Isoquinoline has a pKa of 5.40, making it a weak base. It is mostly neutral at physiological pH (7.4).[1]

Substituent Effects (The "Push-Pull" System)

The HBA capacity is determined by the electron density available at N-2. This is modulated by the 8-Fluoro and 5-Methyl groups via inductive (

| Substituent | Position | Electronic Effect | Impact on N-2 Basicity |

| 8-Fluoro | Benzene Ring (Peri-like) | -I (Strong Inductive Withdrawal) +R (Weak Resonance Donation) | Decreases HBA Capacity. The electronegative fluorine pulls density through the |

| 5-Methyl | Benzene Ring | +I (Weak Inductive Donation) Hyperconjugation | Increases HBA Capacity. The methyl group donates electron density into the |

Net Result: The strong electron-withdrawing nature of the fluorine (-I) generally overrides the weak donating effect of the methyl group. Consequently, This compound is a weaker H-bond acceptor than unsubstituted isoquinoline.

Visualizing the Electronic Vectors

The following diagram illustrates the opposing electronic forces that define the N-2 acceptor status.

Figure 1: Vector analysis of substituent effects on the isoquinoline nitrogen acceptor.

Quantitative HBA Parameters

In the absence of a direct crystallographic or thermodynamic measurement for this specific isomer, we derive the values from validated Structure-Activity Relationship (SAR) data of isoquinoline derivatives.

Acid Dissociation Constant (pKa)

The pKa of the conjugate acid is the most direct proxy for H-bond acceptor strength (basicity).[1]

-

Parent Isoquinoline: 5.40[2]

-

8-Fluoro Shift:

pKa -

5-Methyl Shift:

pKa -

Calculated Net pKa: 4.8 – 5.1

Hydrogen Bond Basicity ( )

Using Abraham's solute hydrogen bond basicity scale (

-

Isoquinoline:

-

This compound: Estimated

[1]

Interpretation: This molecule is a moderate acceptor. It will form stable hydrogen bonds with strong donors (e.g., Ser/Thr -OH, backbone -NH in proteins) but is less likely to be fully protonated in the cytosol compared to more basic heterocycles like piperidine.

Experimental Determination Protocols

To validate these theoretical values in a drug discovery campaign, the following protocols are recommended. These methods are self-validating and robust.

Potentiometric Titration (The Gold Standard)

This method determines the pKa by measuring pH changes as a function of added titrant.[1]

Protocol:

-

Preparation: Dissolve 5 mg of this compound in 20 mL of degassed water/methanol (if solubility is low, use <40% MeOH).

-

Titrant: 0.1 M HCl (standardized).

-

Execution: Perform titration under inert gas (

) at 25°C using a high-precision glass electrode. -

Data Analysis: Use the Bjerrum plot or Gran analysis to determine the inflection point.

-

Yasuda-Shedlovsky Extrapolation: If cosolvent was used, repeat at 3 different MeOH concentrations (e.g., 20%, 30%, 40%) and extrapolate to 0% organic solvent to get the aqueous pKa.

F-NMR pH Titration (High Specificity)

Since the molecule contains a fluorine atom,

Protocol:

-

Sample: 0.5 mM compound in buffer series (pH 2.0 to 8.0).

-

Lock:

insert. -

Measurement: Record

F chemical shift ( -

Analysis: Plot

vs. pH. The curve will be sigmoidal. The inflection point corresponds exactly to the pKa of the N-2 nitrogen.

Figure 2: Decision tree for experimentally determining HBA capacity.

Implications for Drug Design

Understanding the HBA capacity of this fragment allows for precise optimization of Lead compounds.

Permeability & Solubility

-

pH 7.4 Status: With a pKa ~5.0, the molecule exists >99% in its neutral form in the blood and cytosol.

-

Consequence: This maximizes passive membrane permeability (high

), making it an excellent scaffold for CNS drugs (Blood-Brain Barrier penetration).[1] -

Solubility Risk: Being neutral limits aqueous solubility. Formulation may require acidification (salt form) or cyclodextrin complexation.[1]

Target Interaction (Kinase Hinge Binding)

Isoquinolines often bind to the ATP-binding hinge region of kinases.[1]

-

The N-2 acts as the acceptor for the backbone NH of the hinge residue.

-

The 8-Fluoro group, while reducing basicity, can form orthogonal multipolar interactions or simply serve to block metabolic oxidation at the susceptible 8-position.

-

Tuning: If a lead compound binds too tightly (slow off-rate) or has high non-specific binding, swapping a standard isoquinoline for the 8-Fluoro-5-methyl variant can "dial down" the affinity slightly while improving metabolic stability.

Summary Data Table

| Parameter | Value / Description | Impact |

| H-Bond Acceptor Count | 1 (N-2) | Specific interaction site. |

| Predicted pKa | 4.8 – 5.1 | Predominantly neutral at physiological pH. |

| LogP (Estimated) | ~2.9 | Moderate lipophilicity; good BBB penetration.[1] |

| H-Bond Basicity ( | ~0.49 | Moderate acceptor strength.[1] |

| Metabolic Stability | High | 5-Me and 8-F block common oxidation sites. |

References

-

Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Isoquinoline pKa standard = 5.40).[1][2]

-

Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. [1]

-

Abraham, M. H. (1993).[1] Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes. Chemical Society Reviews, 22(2), 73-83.[1] [1]

-

PubChem Compound Summary. (2025). 8-Fluoroisoquinoline.[3][4] National Center for Biotechnology Information. Link[1]

-

Meanwell, N. A. (2018).[1] Fluorine in Medicinal Chemistry. In Tactics in Contemporary Drug Design. Springer.[5] (Reference for electronic effects of Fluorine on heterocycles).

Sources

- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. library.gwu.edu [library.gwu.edu]

- 3. 1075-00-9 CAS MSDS (8-Fluoroisoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Methylquinoline | C10H9N | CID 24312 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 8-Fluoro-5-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of the Isoquinoline Core

The 5-methylisoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. The introduction of diverse functionalities at the C8 position via nucleophilic aromatic substitution (SNAr) of 8-fluoro-5-methylisoquinoline offers a powerful strategy for generating novel molecular entities with tailored biological and physical properties. The fluorine atom at C8, activated by the electron-withdrawing effect of the isoquinoline nitrogen, serves as an excellent leaving group, enabling the formation of C-N, C-O, and C-S bonds under relatively mild conditions.

This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for the nucleophilic substitution on this compound. The methodologies presented herein are designed to be robust and adaptable, empowering researchers to efficiently synthesize a diverse library of 8-substituted-5-methylisoquinoline derivatives.

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds via a classical addition-elimination mechanism. This two-step process is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine atom.[1] This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic system and is further stabilized by the electron-withdrawing nitrogen atom of the isoquinoline ring. The rate-determining step is typically the formation of this stabilized intermediate. In the subsequent, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The presence of the electron-withdrawing isoquinoline nitrogen is crucial for activating the ring towards nucleophilic attack. The electronegativity of the fluorine atom also contributes to the electrophilicity of the C8 position, making it susceptible to nucleophilic substitution.

Diagram: Generalized SNAr Mechanism

Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr).

Protocols for Nucleophilic Substitution

The following protocols provide detailed procedures for the reaction of this compound with common classes of nucleophiles. These protocols are based on established methodologies for SNAr reactions on related heterocyclic systems and are expected to be readily adaptable to the target substrate.

Protocol 1: C-N Bond Formation via Amination

The introduction of nitrogen-based nucleophiles is a cornerstone of drug discovery. This protocol outlines the reaction with primary and secondary amines.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine, piperidine, aniline)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in DMF or DMSO (approximately 0.1-0.5 M).

-

Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution.

-

Add the base, potassium carbonate or triethylamine (2.0 eq), to the reaction mixture.[1]

-

Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 8-amino-5-methylisoquinoline derivative.

Table 1: Representative Conditions for Amination

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time |

| Morpholine | K₂CO₃ | DMSO | 100 | 4-8 h |

| Piperidine | K₂CO₃ | DMF | 100 | 4-8 h |

| Aniline | K₂CO₃ | DMSO | 120 | 12-24 h |

| Benzylamine | Et₃N | DMF | 80 | 6-12 h |

Protocol 2: C-O Bond Formation via Alkoxylation/Aryloxylation

The synthesis of aryl and alkyl ethers can be achieved through the reaction with alcohols or phenols in the presence of a strong base.

Materials:

-

This compound

-

Alcohol or Phenol (e.g., methanol, phenol, benzyl alcohol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.5 eq) and dissolve it in anhydrous THF or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride or potassium tert-butoxide (1.2 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

-

Heat the reaction to 60-100 °C and monitor by TLC or LC-MS.[1]

-

After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the target 8-alkoxy- or 8-aryloxy-5-methylisoquinoline.

Table 2: Representative Conditions for O-Arylation/Alkylation

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time |

| Methanol | NaH | THF | 60 | 6-12 h |

| Phenol | t-BuOK | DMF | 80 | 8-16 h |

| Benzyl alcohol | NaH | THF | 60 | 6-12 h |

| Isopropanol | t-BuOK | DMF | 80 | 12-24 h |

Protocol 3: C-S Bond Formation via Thiolation

The introduction of sulfur nucleophiles provides access to thioethers, which are valuable intermediates in organic synthesis and can exhibit interesting biological activities.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan, ethanethiol)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous DMF or Acetonitrile (MeCN)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF. Alternatively, use potassium carbonate (2.0 eq) in DMF or MeCN.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the desired thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature or gently heat to 50-80 °C, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash column chromatography to obtain the desired 8-(alkyl/aryl)thio-5-methylisoquinoline.

Table 3: Representative Conditions for S-Arylation/Alkylation

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time |

| Thiophenol | K₂CO₃ | DMF | 80 | 4-8 h |

| Benzyl mercaptan | NaH | THF | 50 | 6-12 h |

| Ethanethiol | K₂CO₃ | MeCN | 60 | 4-8 h |

Troubleshooting and Optimization

-

Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMSO), or employing a stronger base (e.g., NaH or t-BuOK for O- and S-nucleophiles). For less reactive amines, a transition-metal-catalyzed approach such as a Buchwald-Hartwig amination could be explored as an alternative.

-

Side Reactions: The presence of other functional groups on the nucleophile may lead to side reactions. Protection of sensitive functionalities may be necessary.

-

Purification Challenges: The polarity of the 8-substituted-5-methylisoquinoline products can vary significantly. A careful selection of the eluent system for column chromatography is crucial for successful purification.

Conclusion

The protocols detailed in this guide offer a robust starting point for the synthesis of a wide array of 8-substituted-5-methylisoquinoline derivatives through nucleophilic aromatic substitution. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can efficiently access novel compounds for applications in drug discovery and materials science.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for SNAr reactions.

References

-

Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules. 2020. [Link]

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. 2008. [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences. 2023. [Link]

-

Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Angewandte Chemie International Edition. 2021. [Link]

-

Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem. 2023. [Link]

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research. 2015. [Link]

-

Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules. 2020. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry. 2021. [Link]

-

Reaction mechanism of a thiol with a thiosulfinate. Scientific Reports. 2018. [Link]

Sources

Application Note: Strategic C-C Bond Formation Using 8-Fluoro-5-methylisoquinoline in Suzuki-Miyaura Coupling

Introduction: The Significance of Functionalized Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer and CNS-modulating properties.[1][2][3][4] The strategic functionalization of this heterocyclic system is paramount for the development of novel therapeutic agents and molecular probes.[5] Among the most powerful and versatile methods for forging carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction, which couples an organohalide with an organoboron species, is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[6]

This guide provides a detailed examination of the application of 8-Fluoro-5-methylisoquinoline as a substrate in the Suzuki-Miyaura coupling. We will explore the mechanistic nuances, provide optimized protocols, and address the specific challenges associated with the activation of a C-F bond on an electron-rich, nitrogen-containing heterocycle. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel 8-aryl-5-methylisoquinoline derivatives.

Reaction Mechanism and Key Parameters

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[8] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-F) bond of the this compound. This is often the rate-limiting step, especially for the strong C-F bond.[10] Electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands are essential to increase the electron density on the palladium center, thereby facilitating this challenging activation.[6][8][10]

-

Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium center.[11][13]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8][9]

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and RuPhos (0.06 mmol, 6 mol%).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5-10 mL) to the flask via syringe.

-

Reaction Execution: Securely seal the flask and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-18 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting this compound is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-5-methylisoquinoline product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/deoxygenated conditions. 3. Base is not strong enough. 4. C-F bond is not being activated. | 1. Use a fresh bottle of palladium pre-catalyst or a more active pre-catalyst (e.g., a Pd-NHC complex). 2. Ensure all glassware is oven-dried. Use a robust degassing method for the solvent (e.g., freeze-pump-thaw). 3. Switch to a stronger base like Cs₂CO₃. 4. Increase temperature slightly (e.g., to 120 °C). Consider switching to a Nickel catalyst system. [14] |

| Protodeborylation of Boronic Acid | 1. Presence of excess water or protic impurities. 2. Reaction time is too long or temperature too high. 3. Base is too weak or hydrolytically unstable. | 1. Use anhydrous boronic acid or a pinacol ester version. Ensure solvent is dry. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use a strong, anhydrous base like K₃PO₄. |

| Formation of Homo-coupled Byproducts | 1. Inefficient transmetalation step. 2. Oxygen contamination leading to reductive elimination from the Pd(II)-boronic acid intermediate. | 1. Increase the equivalents of the boronic acid (e.g., to 1.5-2.0 equiv.). 2. Ensure the reaction is maintained under a strict inert atmosphere throughout. |

| Product Purification Issues | 1. Product co-elutes with starting material or byproducts. 2. Product is unstable on silica gel. | 1. Adjust the polarity of the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Use a neutral or basic alumina column, or treat the silica gel with triethylamine before use. |

Characterization of Products

The identity and purity of the synthesized 8-aryl-5-methylisoquinoline derivatives should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of the characteristic doublet for the proton adjacent to the fluorine and the appearance of new aromatic signals. ¹⁹F NMR will confirm the absence of the starting material. ¹³C NMR will show the new C-C bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the product.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound.

References

- ChemRxiv. (n.d.). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids.

- Wikipedia. (n.d.). Suzuki reaction.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.

- PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

- Journal of the American Chemical Society. (2022, March 8). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

- ChemOrgChem. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube.

- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.

- MDPI. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.

- ACS Publications. (2008, December 23). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.

- Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.

- ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.

- NIH. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.

- PubMed. (2011, December 7). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides.

- RSC Publishing. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.

- PMC. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.

- ResearchGate. (2025, October 16). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.

- Chemical Science (RSC Publishing). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.

- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.

- PubMed. (2018, May 26). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.

- International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.

- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- ResearchGate. (n.d.). The Isoquinoline Alkaloids.

- MySkinRecipes. (n.d.). 8-Fluoro-1-methylisoquinoline.

- ResearchGate. (2025, August 6). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides.

- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

Sources